Technical Monograph: 3-(1,1-Difluoroethyl)aniline Hydrochloride
Technical Monograph: 3-(1,1-Difluoroethyl)aniline Hydrochloride
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(1,1-Difluoroethyl)aniline hydrochloride , a critical fluorinated building block in modern drug discovery.
Executive Summary
3-(1,1-Difluoroethyl)aniline hydrochloride (CAS: 1803593-33-0) is a specialized fluorinated intermediate used extensively in medicinal chemistry.[1] Its core value lies in the 1,1-difluoroethyl (
Chemical Identity & Structural Characterization
Core Identifiers
| Property | Specification |
| Chemical Name | 3-(1,1-Difluoroethyl)aniline hydrochloride |
| CAS Number (Salt) | 1803593-33-0 |
| CAS Number (Free Base) | 40788-05-4 |
| Molecular Formula | |
| Molecular Weight | 193.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in DCM |
Structural Logic
The molecule consists of an aniline core substituted at the meta position (C3) with a 1,1-difluoroethyl group.
-
Electronic Effect: The
group is strongly electron-withdrawing by induction ( effect), reducing the electron density of the aromatic ring compared to a methyl group, but less than a trifluoromethyl ( ) group. This lowers the of the aniline nitrogen, making it less basic than unsubstituted aniline. -
Conformational Bias: The gem-difluoro group introduces a "fluorine effect," often altering the preferred conformation of the ethyl chain due to hyperconjugation (
) and electrostatic repulsion.
Synthetic Methodology (Process Chemistry)
Direct fluorination of 3-aminoacetophenone is chemically risky due to the nucleophilicity of the primary amine, which can react with fluorinating agents like DAST. Therefore, the Nitro-Reduction Route is the industry-standard protocol for high purity and yield.
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway avoiding amine-fluorinating agent incompatibility.
Detailed Experimental Protocol
Step 1: Deoxofluorination
-
Objective: Convert the ketone carbonyl to a gem-difluoro moiety.
-
Reagents: 3-Nitroacetophenone (1.0 eq), Deoxo-Fluor (1.5 eq), Dry DCM.
-
Procedure:
-
Charge a flame-dried flask with 3-nitroacetophenone and anhydrous DCM under
. -
Cool to 0°C. Add Deoxo-Fluor dropwise (Caution: Exothermic).
-
Allow to warm to RT and stir for 16 hours. Use catalytic EtOH (0.1 eq) if reaction stalls.
-
Quench: Pour slowly into saturated
(gas evolution). Extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 2: Catalytic Hydrogenation
-
Objective: Reduce the nitro group to an amine without defluorination.
-
Reagents: Intermediate 1, 10% Pd/C (5 wt%), MeOH,
balloon. -
Procedure:
-
Dissolve intermediate in MeOH. Add Pd/C catalyst carefully under Argon.
-
Purge with
and stir at RT for 4-6 hours. -
Filtration: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the Free Base (oil).
-
Step 3: Salt Formation
-
Objective: Stabilize the amine as a hydrochloride salt.
-
Reagents: Free Base, 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the Free Base in minimal dry diethyl ether or EtOAc.
-
Add 4M HCl/Dioxane dropwise at 0°C until precipitation is complete.
-
Filter the white solid, wash with cold ether, and dry under vacuum.
-
Medicinal Chemistry Applications
The 1,1-difluoroethyl group is a powerful tool in "Scaffold Hopping."
Bioisosterism & Pharmacokinetics
The
-
Isopropyl groups (
): To block metabolic oxidation at the benzylic position. -
Methoxy groups (
): It mimics the lipophilicity and spatial volume of a methoxy group but lacks the hydrogen bond acceptor capability, which can improve membrane permeability.
Property Modulation Table
| Feature | Methyl ( | Methoxy ( | 1,1-Difluoroethyl ( |
| Lipophilicity ( | Baseline | Lower | Higher (Increases permeability) |
| Metabolic Stability | Low (Benzylic oxid.) | Medium (O-dealkylation) | High (C-F bond strength) |
| Electronic Effect | Donor (+I) | Donor (+M) | Withdrawing (-I) |
Analytical Profiling (Predicted Data)
For verification of the synthesized product, the following NMR signals are diagnostic.
NMR (400 MHz, DMSO- )
-
10.2 ppm (s, 3H): Ammonium protons (
), broad singlet, exchangeable with . - 7.4 - 7.6 ppm (m, 4H): Aromatic protons. Look for the characteristic 1,3-substitution pattern.
-
2.0 ppm (t, 3H,
): The methyl group of the difluoroethyl chain. The triplet splitting arises from coupling with the two equivalent geminal fluorine atoms.
NMR (376 MHz, DMSO- )
-
-85 to -90 ppm (q,
): A quartet signal corresponding to the two fluorine atoms, split by the three methyl protons. This specific chemical shift and splitting pattern confirms the intact group.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | Do not eat/drink in lab. |
| H315 | Causes skin irritation | Wear nitrile gloves. |
| H319 | Causes serious eye irritation | Wear safety goggles. |
| H335 | May cause respiratory irritation | Use in a fume hood. |
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem. (n.d.).[2] 3-(1,1-Difluoroethyl)aniline hydrochloride Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Hu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[3][4] RSC Advances, 9, 29862-29867. [Link]
Sources
- 1. 40788-05-4|3-(1,1-Difluoroethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]
